- Process for the preparation of symmetrical 4-(7'-benzofuryl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates useful as calcium channel blockers and antihypertensives, Spain, , ,

Cas no 95333-14-5 (Benzofuran-7-carbaldehyde)

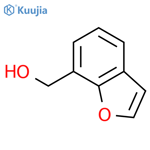

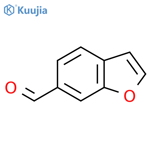

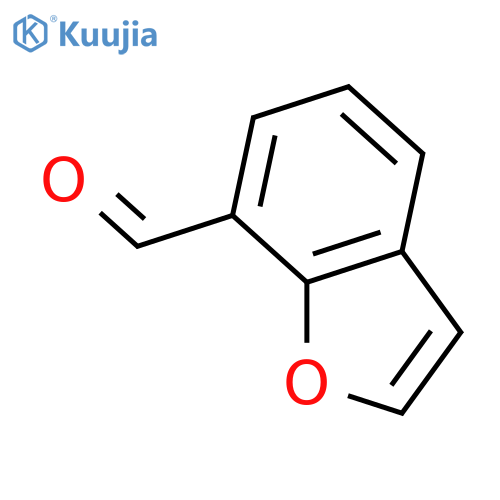

Benzofuran-7-carbaldehyde structure

Nombre del producto:Benzofuran-7-carbaldehyde

Número CAS:95333-14-5

MF:C9H6O2

Megavatios:146.14274263382

MDL:MFCD08272125

CID:799358

PubChem ID:11126406

Benzofuran-7-carbaldehyde Propiedades químicas y físicas

Nombre e identificación

-

- 7-Benzofurancarboxaldehyde

- 1-BENZOFURAN-7-CARBALDEHYDE

- 7-Benzofurancarboxaldehyde (9CI)

- Benzo[b]furan-7-carboxaldehyde

- Benzofuran-7-carbaldehyde

- 7-benzofurancarbaldehyde

- 7-formylbenzofuran

- benzo[b]furan-7-carbaldehyde

- benzofur-7-carboxaldehyde

- Benzofuran-7-carboxaldehyde

- indole-7-carboxaldehyde

- 7-benzo[b]furancarbaldehyde

- RGPUSZZTRKTMNA-UHFFFAOYSA-N

- SBB086468

- 6527AJ

- SY024200

- AM806857

- MFCD08272125

- EN300-246686

- Z1198176767

- SCHEMBL1802080

- 95333-14-5

- DTXSID90456072

- VDA33314

- AKOS006229516

- CS-11539

-

- MDL: MFCD08272125

- Renchi: 1S/C9H6O2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-6H

- Clave inchi: RGPUSZZTRKTMNA-UHFFFAOYSA-N

- Sonrisas: O=CC1C2=C(C=CO2)C=CC=1

Atributos calculados

- Calidad precisa: 146.03700

- Masa isotópica única: 146.036779430g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 11

- Cuenta de enlace giratorio: 1

- Complejidad: 156

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 1.8

- Superficie del Polo topológico: 30.2

Propiedades experimentales

- Denso: 1.238

- Punto de ebullición: 251.549°C at 760 mmHg

- Punto de inflamación: 110.192°C

- índice de refracción: 1.652

- PSA: 30.21000

- Logp: 2.24530

Benzofuran-7-carbaldehyde PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLY8088-250MG |

benzofuran-7-carbaldehyde |

95333-14-5 | 95% | 250MG |

¥ 184.00 | 2023-04-12 | |

| Enamine | EN300-246686-2.5g |

1-benzofuran-7-carbaldehyde |

95333-14-5 | 95% | 2.5g |

$287.0 | 2024-06-19 | |

| Enamine | EN300-246686-5.0g |

1-benzofuran-7-carbaldehyde |

95333-14-5 | 95% | 5.0g |

$535.0 | 2024-06-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110807-250mg |

7-Formylbenzofuran |

95333-14-5 | 98% | 250mg |

¥124.00 | 2024-04-24 | |

| eNovation Chemicals LLC | K46289-0.25g |

Benzofuran-7-carbaldehyde |

95333-14-5 | 97% | 0.25g |

$264 | 2023-09-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110807-100mg |

7-Formylbenzofuran |

95333-14-5 | 98% | 100mg |

¥73.00 | 2024-04-24 | |

| TRC | B425995-100mg |

Benzofuran-7-carbaldehyde |

95333-14-5 | 100mg |

$ 70.00 | 2022-06-07 | ||

| abcr | AB451239-250 mg |

Benzofuran-7-carbaldehyde; . |

95333-14-5 | 250MG |

€142.80 | 2023-07-18 | ||

| Chemenu | CM101071-250mg |

1-benzofuran-7-carbaldehyde |

95333-14-5 | 97% | 250mg |

$*** | 2023-05-29 | |

| Chemenu | CM101071-1g |

1-benzofuran-7-carbaldehyde |

95333-14-5 | 97% | 1g |

$95 | 2024-07-18 |

Benzofuran-7-carbaldehyde Métodos de producción

Métodos de producción 1

Condiciones de reacción

Referencia

Métodos de producción 2

Condiciones de reacción

Referencia

- Preparation of tricyclic lactam compounds as glucose transport enhancers, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

Referencia

- Conformational analysis of organic carbonyl compounds. Part 4. A proton and carbon-13 nuclear magnetic resonance study of formyl and acetyl derivatives of benzo[b]furan, Journal of the Chemical Society, 1984, (9), 1479-85

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C

1.2 Reagents: Triethylamine ; -78 °C

1.2 Reagents: Triethylamine ; -78 °C

Referencia

- Preparation of benzofuran and dihydrobenzofuran melatonergic agents, United States, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Catalysts: Grubbs second generation catalyst Solvents: Toluene ; 3 h, 90 °C

Referencia

- An isomerization-ring-closing metathesis strategy for the synthesis of substituted benzofurans, Tetrahedron, 2005, 61(32), 7746-7755

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; rt → reflux; 90 min, reflux; reflux → 0 °C

1.2 30 min, rt

1.3 Reagents: Monopotassium phosphate Solvents: Water ; rt

1.2 30 min, rt

1.3 Reagents: Monopotassium phosphate Solvents: Water ; rt

Referencia

- Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists, Bioorganic & Medicinal Chemistry, 2015, 23(14), 3933-3937

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C

1.2 -78 °C; 2 h, -78 °C

1.3 Solvents: Water ; -78 °C

1.2 -78 °C; 2 h, -78 °C

1.3 Solvents: Water ; -78 °C

Referencia

- Spiro-oxadiazoline compounds as agonists of α-7-nicotinic acetylcholine receptors and their preparation, World Intellectual Property Organization, , ,

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 30 min, -78 °C

1.2 Reagents: Triethylamine ; -78 °C; -78 °C → rt

1.2 Reagents: Triethylamine ; -78 °C; -78 °C → rt

Referencia

- Preparation of N-acyl-2-arylcyclopropylmethylamines as melatonergics, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; rt → 50 °C; 30 min, reflux

1.2 Solvents: Tetrahydrofuran ; 25 °C; -78 °C; 1 h, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 Solvents: Tetrahydrofuran ; 25 °C; -78 °C; 1 h, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Referencia

- Preparation of 3-(indol-3-yl) 4-heteroaryl substituted pyrrole-2,5-diones as GSK-3β inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción

Referencia

- 2-(Aminoethyl)benzofuran derivatives, preparation thereof, and therapeutic use as smooth muscle contractants, World Intellectual Property Organization, , ,

Benzofuran-7-carbaldehyde Raw materials

- 6-bromo-1-benzofuran

- 7-Bromobenzofuran

- 7-Benzofuranmethanol

- Benzaldehyde, 3-(1-propenyl)-2-(1-propenyloxy)-

- 7-iodo-1-benzofuran

Benzofuran-7-carbaldehyde Preparation Products

Benzofuran-7-carbaldehyde Literatura relevante

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

-

2. Back matter

-

Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946

-

Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

95333-14-5 (Benzofuran-7-carbaldehyde) Productos relacionados

- 4687-25-6(Benzofuran-3-carbaldehyde)

- 2172204-11-2(5-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}pentanoic acid)

- 1859228-17-3(Cyclopentane, (3-chloro-2,2-dimethylpropoxy)-)

- 2228673-40-1(2-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}propanenitrile)

- 1532944-15-2((1,2-dimethyl-1H-indol-3-yl)methanesulfonyl chloride)

- 2877762-86-0(N-{[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)-4-fluoropiperidin-4-yl]methyl}-2,2-dimethylpropanamide)

- 2137661-41-5(3-Piperidinemethanol, 1-(5,6,7,8-tetrahydro-6-methylpyrido[4,3-c]pyridazin-3-yl)-)

- 148892-97-1(Borane, tris(3,4,5-trifluorophenyl)-)

- 2138424-53-8(7,7-Dimethyl-5,6,7,8-tetrahydroisoquinolin-3-amine)

- 2248318-18-3(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoate)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:95333-14-5)Benzofuran-7-carbaldehyde

Pureza:99%

Cantidad:5g

Precio ($):355.0